![molecular formula C14H13FN2O4 B2528104 methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate CAS No. 1232794-01-2](/img/structure/B2528104.png)
methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Vue d'ensemble
Description
Methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a chemical compound with the molecular formula C14H13FN2O4 and a molecular weight of 292.27 g/mol . This compound is characterized by the presence of a pyridazinone ring substituted with a fluoro-methoxyphenyl group and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluoro-methoxyphenyl derivative and a pyridazinone precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Substitution Reactions
The 2-fluoro-4-methoxyphenyl group is introduced via electrophilic aromatic substitution during synthesis. The fluorine atom directs electrophiles to specific positions on the phenyl ring, while the methoxy group enhances electron density for subsequent modifications .
Example reaction :
Conditions: Friedel-Crafts acylation with AlCl₃ catalyst in carbon disulfide .
Ester Functional Group Reactivity
The methyl ester undergoes hydrolysis, aminolysis, and transesterification:
Pyridazinone Ring Modifications
The pyridazinone core participates in ring-opening and cycloaddition reactions:
-
Ring-opening : Acidic hydrolysis cleaves the pyridazinone ring, forming a diketone intermediate .
-
Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form fused bicyclic systems .
Mechanism of SN2 alkylation :
Key step: Nucleophilic attack by the pyridazinone nitrogen on ethyl bromoacetate’s electrophilic carbon .
Fluorine-Specific Reactions
The 2-fluoro group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles:
Condensation Reactions
The compound forms Schiff bases and hydrazones via its ester or hydrazide derivatives:
Schiff base synthesis :
Biological Derivatization Pathways
Reaction products show therapeutic potential:
Derivative | Biological Activity | Target |
---|---|---|
Acetohydrazide (V) | MAO-B inhibition (IC₅₀ = 0.89 µM) | Neurodegenerative diseases |
Benzylidene hydrazone (VIc) | Anti-inflammatory (COX-2 inhibition) | Arthritis |
Stability and Degradation
-
Photodegradation : UV exposure causes demethylation of the methoxy group.
-
Hydrolytic degradation : Ester hydrolysis accelerates at pH > 9, forming the carboxylic acid .
This compound’s versatility in substitution, ester modification, and ring transformations makes it a cornerstone for synthesizing bioactive molecules. Its fluorine and methoxy groups enhance both reactivity and target selectivity, underpinning its utility in medicinal chemistry .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazinone derivatives, including methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate. Research indicates that compounds with similar structures exhibit significant anti-proliferative effects against various cancer cell lines, such as HCT116 (human colon carcinoma), HepG2 (liver cancer), and SH-SY5Y (neuroblastoma) cells.
Case Study: Anti-Proliferative Effects
A study conducted on a series of pyridazinone derivatives demonstrated that this compound showed promising activity against HCT116 cells. The compound was evaluated for its cytotoxic effects and was found to inhibit cell proliferation effectively, suggesting its potential as a lead compound in cancer therapy .
Anti-inflammatory Properties
In addition to its anticancer properties, this compound may possess anti-inflammatory effects. Pyridazinone derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Research Insights
Studies indicate that certain pyridazinone compounds exhibit analgesic and anti-inflammatory activities in various bioassays. The mechanism of action often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that include the formation of key intermediates. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
Synthesis Overview
The synthesis typically begins with the preparation of 3-(2-fluoro-4-methoxyphenyl)-4,5-dihydro-pyridazinones, followed by esterification to yield this compound. The yield and purity of the final product are critical for its application in biological assays .
Potential for Drug Development
Given its promising biological activities, this compound represents a valuable scaffold for drug development. Researchers are exploring modifications to enhance its efficacy and selectivity against cancer cells while minimizing side effects.
Mécanisme D'action
The mechanism of action of methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate can be compared with similar compounds such as:
Methyl 3-fluoro-4-methoxybenzoate: Similar in structure but lacks the pyridazinone ring.
Methyl 2-(3-methoxyphenyl)acetate: Contains a methoxyphenyl group but differs in the position and type of substituents.
Unique Features:
Activité Biologique
Methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHFNO
Molecular Weight: 244.27 g/mol
CAS Number: 1246054-42-1
The compound features a pyridazine ring, a methoxy-substituted phenyl group, and an acetate moiety. The presence of the fluorine atom and methoxy group enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Inhibition of Osteoclast Differentiation: Studies have shown that this compound can suppress osteoclast differentiation by inhibiting cathepsin K expression, a crucial enzyme in bone resorption. This suggests potential applications in treating osteoporosis and other bone-related disorders .
- Antimicrobial Activity: Preliminary investigations suggest that the compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Cathepsin K Inhibition: By inhibiting cathepsin K, the compound reduces osteoclast activity, thereby decreasing bone resorption.
- Potential Interaction with Other Enzymes: Further studies are needed to explore its effects on other enzymes involved in metabolic pathways related to bone health and microbial resistance.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Common methods include:
- Condensation Reactions: Utilizing starting materials such as 2-fluoro-4-methoxyphenol and various acetic acid derivatives.
- Cyclization Reactions: Formation of the pyridazine ring through cyclization processes involving hydrazine derivatives.
Case Study 1: Osteoclast Differentiation Inhibition
A study published in Pharmaceutical Research explored the effects of this compound on osteoclasts derived from human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in osteoclast formation when treated with varying concentrations of the compound, highlighting its potential as a therapeutic agent for osteoporosis .
Case Study 2: Antimicrobial Properties
In another investigation, the antimicrobial efficacy of this compound was assessed against several bacterial strains. The compound demonstrated moderate inhibitory effects, suggesting further exploration for potential antibiotic development .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazinone core. Key steps include:
- Step 1 : Formation of the pyridazinone ring via cyclization of hydrazine derivatives with diketones or keto-esters under reflux in ethanol or acetic acid .
- Step 2 : Introduction of the 2-fluoro-4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and anhydrous solvents like dimethylformamide (DMF) to enhance efficiency .
- Step 3 : Esterification of the acetic acid moiety using methanol and a catalytic acid (e.g., H₂SO₄) .
- Optimization : Control reaction temperature (60–80°C), use inert atmospheres (N₂/Ar) to prevent oxidation, and employ column chromatography for purification .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ester linkage (e.g., δ ~3.7 ppm for methoxy groups, δ ~5.2 ppm for pyridazinone protons) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (pyridazinone) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 319.3 g/mol for C₁₄H₁₃FN₂O₄) .
Q. What are the common reactivity patterns of this compound under basic laboratory conditions?
- Methodological Answer : The compound exhibits reactivity at three key sites:
- Pyridazinone Ring : Susceptible to nucleophilic attack at the carbonyl group (C6), enabling functionalization via Grignard reagents or hydrazine derivatives .
- Fluorophenyl Group : Participates in electrophilic substitution (e.g., nitration) under acidic conditions .
- Ester Group : Hydrolyzes to the carboxylic acid in aqueous base (NaOH/EtOH), requiring neutralization for stability .
- Control : Use anhydrous solvents for reactions involving the ester group to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Variable Substituents : Systematically modify the fluoro/methoxy positions on the phenyl ring and pyridazinone substituents. For example:
- Replace 2-fluoro with chloro to assess electronic effects on target binding .
- Introduce methyl groups to the pyridazinone core to enhance lipophilicity .
- Assays : Test derivatives in kinase inhibition (e.g., EGFR) or phosphodiesterase (PDE) assays to correlate structural changes with IC₅₀ values .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or bacterial enzymes .
Q. What in vitro assays are most appropriate for evaluating its antimicrobial potential?
- Methodological Answer :
- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC assays) .
- Fungal Pathogens : Use C. albicans in disk diffusion assays with fluconazole as a control .
- Mechanistic Studies : Combine with resazurin-based viability assays and membrane permeability tests (propidium iodide uptake) .
Q. How can computational methods predict its metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, plasma protein binding, and half-life .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites prone to oxidation .
- Molecular Dynamics (MD) Simulations : Simulate interactions with liver microsomal enzymes (e.g., CYP3A4) to predict metabolic pathways .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) .
- Orthogonal Validation : Confirm anti-inflammatory activity via both COX-2 inhibition ELISA and NF-κB luciferase reporter assays .
- Batch Analysis : Compare purity levels (HPLC) across studies; impurities >5% can skew bioactivity results .
Q. What strategies can enhance the compound’s solubility for in vivo studies?
- Methodological Answer :
- Prodrug Design : Convert the ester to a water-soluble phosphate prodrug .
- Cocrystallization : Use coformers like succinic acid to improve aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes .
Q. Data Analysis & Technical Challenges
Q. How to develop a stability-indicating HPLC method for this compound?
- Methodological Answer :
- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase gradient (acetonitrile:water, 0.1% TFA).
- Detection : UV at 230 nm; validate linearity (R² > 0.999) over 1–100 µg/mL .
- Forced Degradation : Expose to heat (60°C), acid (0.1M HCl), and base (0.1M NaOH) to identify degradation products .
Q. What crystallographic techniques confirm its solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (acetone/hexane). Analyze space group (e.g., monoclinic P2₁/c) and hydrogen-bonding networks .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) using CrystalExplorer .
Propriétés
IUPAC Name |
methyl 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-20-9-3-4-10(11(15)7-9)12-5-6-13(18)17(16-12)8-14(19)21-2/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQAIUNTSKVLHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.